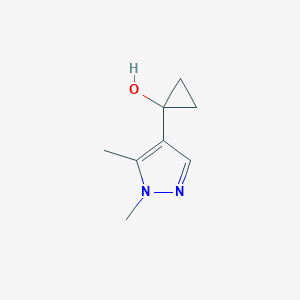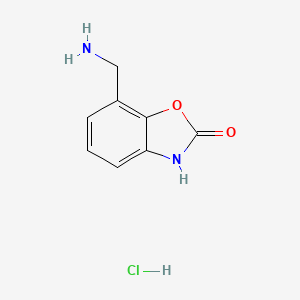
1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H12N2O It features a cyclopropane ring attached to a pyrazole moiety, which is further substituted with two methyl groups
Preparation Methods
The synthesis of 1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with cyclopropanone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the cyclopropane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol include:
- 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-amine
- 1-(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonylpiperazine
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Compared to these compounds, this compound is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c1-6-7(5-9-10(6)2)8(11)3-4-8/h5,11H,3-4H2,1-2H3 |
InChI Key |
MHZPHSQYMVWCNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride](/img/structure/B13581519.png)

![1-[(ethylcarbamoyl)amino]-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13581542.png)

![5-Oxa-2-azaspiro[3.4]octan-6-one](/img/structure/B13581547.png)
![N-[1-(aminomethyl)cyclohexyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13581548.png)

![5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride](/img/structure/B13581564.png)

![4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one](/img/structure/B13581575.png)
![5-Formyl-benzo[1,3]dioxole-4-carboxylic acid](/img/structure/B13581583.png)
![2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13581589.png)


